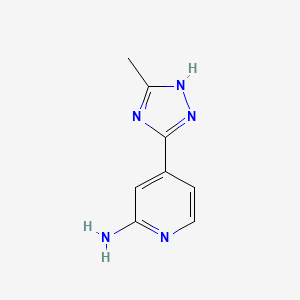

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3,(H2,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNOIAXQYESIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves multistep reactions. One common method starts with the preparation of 4-chloropyridine-3-sulfonamide, which is then converted to N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. This intermediate is further reacted with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be achieved using microwave irradiation, which significantly reduces reaction times and improves efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve solvents like toluene or ethanol and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various pathogens. Studies indicate its effectiveness in inhibiting the growth of bacteria and fungi. For instance, a recent study highlighted its potential as an antifungal agent against Candida species, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

Anticancer Properties

Research has also focused on the anticancer potential of this triazole derivative. A study published in Biomolecules reported that modifications of triazole compounds can lead to significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 50 µM . This suggests that 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine could serve as a lead compound for developing new anticancer therapies.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various neurological disorders. Agonists of TAAR1 have shown promise in treating conditions such as schizophrenia and depression .

Agriculture

Fungicides

In agricultural applications, this compound has been evaluated for its fungicidal properties. Its structure allows it to interact with fungal enzymes involved in sterol biosynthesis, making it effective against plant pathogens like Fusarium and Aspergillus species. Field trials have indicated a reduction in disease severity by up to 60% when applied at recommended dosages .

Plant Growth Regulators

Furthermore, this compound has been explored as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied in low concentrations. This application is particularly valuable in crop production systems aiming to improve yield under stress conditions .

Material Science

Polymer Additives

In the realm of material science, this compound is being studied as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. For example, blends containing this compound exhibited enhanced tensile strength and elongation at break compared to control samples .

Corrosion Inhibitors

Additionally, this compound has potential applications as a corrosion inhibitor for metals. Studies have demonstrated that it can form protective films on metal surfaces, significantly reducing corrosion rates in aggressive environments such as saline solutions .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine with structurally related triazole-pyridine derivatives, focusing on substituent effects, synthetic accessibility, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Triazole Methyl Group: The 5-methyl group on the triazole in the target compound may enhance lipophilicity compared to analogs like MortaparibMild, which has a sulfanyl-methyl group . Functional Groups: The oxan-4-yloxy group in introduces ether functionality, improving solubility but complicating synthesis (6% yield) .

Synthetic Accessibility :

- The low yield (6%) for the oxan-4-yloxy derivative () contrasts with higher yields (e.g., >95% purity) for pyrimidine-triazole hybrids in and , suggesting that electron-withdrawing substituents (e.g., chloro, fluoro) may streamline purification .

Pharmacological Implications :

- Kinase Inhibition : The target compound’s pyridine-triazole core resembles inhibitors like w20 and m1 (), which target kinases via hydrogen bonding with the triazole’s nitrogen atoms .

- Dual Target Inhibition : MortaparibMild’s dual inhibition of Mortalin and PARP1 highlights the versatility of triazole hybrids, though substituent choice dictates specificity .

Table 2: Electronic and Steric Properties

Biological Activity

4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine is a triazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a triazole moiety, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of 160.18 g/mol. Its synthesis typically involves multistep reactions starting from 4-chloropyridine derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi . This mechanism makes them effective against various fungal pathogens.

A study highlighted the compound's effectiveness against several bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, derivatives of triazole compounds have been shown to possess MIC values as low as 6.3 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research findings suggest that it can inhibit the proliferation of cancer cell lines, particularly ovarian cancer cells. The mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells . The half-maximal inhibitory concentration (IC50) values reported for related triazole compounds range from 3.4 µM to over 60 µM, indicating potent anticancer activity .

Study on Antimicrobial Efficacy

In a comparative study, various triazole derivatives were screened for their antimicrobial efficacy. The compound showed promising results against both bacterial and fungal strains, with significant activity observed in vitro against Candida albicans and Escherichia coli. The study concluded that the structural modifications in the triazole ring greatly influence biological activity .

Anticancer Mechanism Investigation

Another research effort focused on the anticancer mechanisms of triazole derivatives, including this compound. It was found that these compounds could arrest the cell cycle at the G1 phase and induce apoptosis through ROS generation. This was particularly noted in studies involving ovarian cancer cell lines where IC50 values were significantly lower than those for normal cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antifungal Activity (MIC μM) | Antibacterial Activity (MIC μM) | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| This compound | 6.3 | 6.3 | 3.4 |

| 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine | 10 | 8 | 15 |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | 12 | 7 | 25 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(5-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine?

- Methodology : Cyclocondensation reactions are commonly employed. For example, reacting 2-aminopyridine derivatives with hydrazine hydrate and carbon disulfide under basic conditions can yield the triazole core. Subsequent alkylation or functionalization steps (e.g., S-alkylation with alkyl halides in methanol/NaOH at room temperature) can introduce substituents .

- Optimization : Key parameters include pH control, solvent selection (e.g., methanol or DMF), and stoichiometric ratios of reagents to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Characterization Techniques :

- 1H/13C-NMR : Confirm proton environments (e.g., pyridin-2-amine protons at δ 6.5–8.5 ppm) and carbon backbone .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C8H9N5).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, if single crystals are obtainable .

Q. What are the primary challenges in isolating intermediates during synthesis?

- Challenge : Competitive side reactions (e.g., over-alkylation or oxidation).

- Solution : Use chromatographic purification (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Experimental Design :

Derivative Synthesis : Introduce substituents at the triazole (e.g., alkyl, aryl) or pyridine (e.g., halogen, methoxy) positions via regioselective reactions .

Bioactivity Assays : Screen derivatives against target enzymes (e.g., kinases) or pathogens using in vitro enzymatic inhibition or antimicrobial assays .

Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett constants, logP) with activity trends .

Q. What computational methods are suitable for predicting the compound’s target interactions?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., ATP-binding pockets of kinases).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers address contradictory data in reaction yields or bioactivity?

- Case Example : Discrepancies in yields due to trace moisture in solvents.

- Resolution :

Replicate Reactions : Use anhydrous solvents and inert atmospheres (N2/Ar) for sensitive steps .

Analytical Cross-Check : Validate purity via HPLC and compare spectral data with literature .

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature, catalyst) .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.